![molecular formula C22H28BrN3 B247547 1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives and has been found to exhibit various pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Mecanismo De Acción
The exact mechanism of action of BPP is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. BPP has also been found to modulate the activity of other neurotransmitter systems, such as the noradrenaline and glutamate systems.
Biochemical and physiological effects:
BPP has been found to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and changes in the activity of various signaling pathways. BPP has also been found to affect the levels of various hormones, such as cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin 5-HT1A receptor. However, it also has some limitations, such as its low solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for research on BPP, including investigating its potential therapeutic applications in various neurological and psychiatric disorders, exploring its mechanism of action in more detail, and developing more potent and selective analogs of BPP. Additionally, the use of BPP in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of BPP involves the reaction of 1-(2-bromobenzyl)piperazine with phenylpiperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antidepressant and anxiolytic effects in preclinical studies, and its antipsychotic properties have also been investigated. BPP has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
Fórmula molecular |
C22H28BrN3 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
1-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28BrN3/c23-22-9-5-4-6-19(22)18-24-12-10-21(11-13-24)26-16-14-25(15-17-26)20-7-2-1-3-8-20/h1-9,21H,10-18H2 |
Clave InChI |
RZXOTAMXYGDJSH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Br |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)
![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
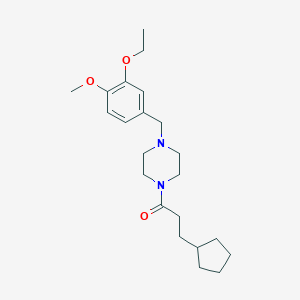
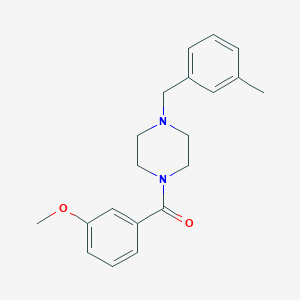
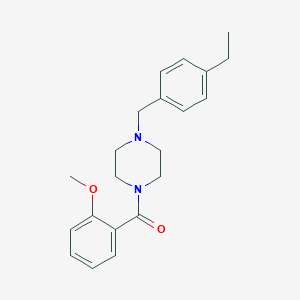
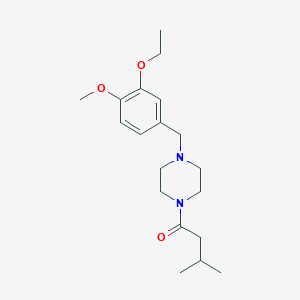
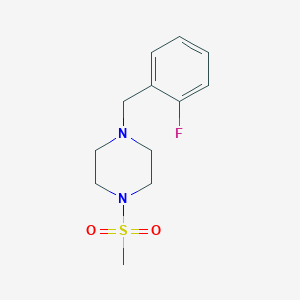

![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
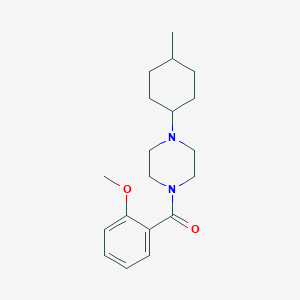
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)